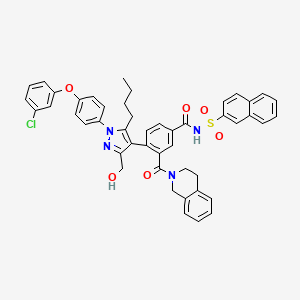

Bcl-2-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C47H41ClN4O6S |

|---|---|

Molecular Weight |

825.4 g/mol |

IUPAC Name |

4-[5-butyl-1-[4-(3-chlorophenoxy)phenyl]-3-(hydroxymethyl)pyrazol-4-yl]-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-naphthalen-2-ylsulfonylbenzamide |

InChI |

InChI=1S/C47H41ClN4O6S/c1-2-3-15-44-45(43(30-53)49-52(44)37-18-20-38(21-19-37)58-39-14-8-13-36(48)28-39)41-23-17-34(27-42(41)47(55)51-25-24-32-10-5-7-12-35(32)29-51)46(54)50-59(56,57)40-22-16-31-9-4-6-11-33(31)26-40/h4-14,16-23,26-28,53H,2-3,15,24-25,29-30H2,1H3,(H,50,54) |

InChI Key |

QOUADNPHSDBWJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=NN1C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)CO)C4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)C(=O)N7CCC8=CC=CC=C8C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bcl-2-IN-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcl-2-IN-12 is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. By selectively targeting Bcl-2, this compound disrupts the protein's anti-apoptotic function, leading to the initiation of programmed cell death in cancer cells that overexpress Bcl-2. This guide provides a detailed overview of the mechanism of action of this compound, presenting available quantitative data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). In healthy cells, a delicate balance between these opposing factions prevents unintentional cell death. However, in many malignancies, the overexpression of anti-apoptotic proteins like Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.

The primary function of anti-apoptotic Bcl-2 proteins is to sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and the effector proteins Bax and Bak, thereby preventing the permeabilization of the outer mitochondrial membrane. Disruption of this sequestration is a key therapeutic strategy in oncology.

Mechanism of Action of this compound

This compound functions as a BH3 mimetic. It is designed to mimic the binding of pro-apoptotic BH3-only proteins to a hydrophobic groove on the surface of the Bcl-2 protein. By occupying this groove, this compound competitively inhibits the interaction between Bcl-2 and its pro-apoptotic binding partners.

This inhibitory action leads to the following downstream events:

-

Release of Pro-Apoptotic Proteins: Sequestered pro-apoptotic proteins, such as Bim, are liberated from Bcl-2.

-

Activation of Bax and Bak: The released pro-apoptotic proteins, particularly the "activator" BH3-only proteins, can then directly bind to and activate the effector proteins Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.

-

Release of Cytochrome c: The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation and Apoptosis: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Signaling Pathway Diagram

Caption: The intrinsic apoptosis pathway and the mechanism of this compound inhibition.

Quantitative Data

This compound has been identified as a potent inhibitor of Bcl-2. The following table summarizes the available quantitative data for this compound. It is important to note a discrepancy in the reported IC50 values between the vendor and the primary literature describing similar compounds.

| Parameter | Value | Assay Type | Source |

| Bcl-2 Inhibition (IC50) | 6 nM | Not Specified | MedChemExpress |

| Compound 13c (IC50) | 0.471 µM | Bcl-2 Inhibition | Ismail HS, et al. (2023) |

| Compound 13d (IC50) | 0.363 µM | Bcl-2 Inhibition | Ismail HS, et al. (2023) |

Note: Compounds 13c and 13d are benzothiazole derivatives from the same chemical series as likely reported for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Bcl-2 inhibitors like this compound.

Bcl-2 Competitive Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim or Bad).

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescein-labeled BH3 peptide (e.g., FITC-Bim)

-

Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT

-

Test compound (this compound) dissolved in DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of Bcl-2 protein and FITC-Bim peptide in assay buffer. The final concentrations should be optimized, but are typically in the low nanomolar range, based on the Kd of the protein-peptide interaction.

-

Serially dilute the test compound (this compound) in DMSO, and then further dilute in assay buffer to the desired final concentrations.

-

In the microplate, add the test compound dilutions. Include controls for no inhibition (DMSO vehicle only) and maximal inhibition (a known potent Bcl-2 inhibitor or a high concentration of unlabeled BH3 peptide).

-

Add the Bcl-2/FITC-Bim pre-mixture to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization (FP) of each well using the plate reader. Excitation is typically at 485 nm and emission at 535 nm.

-

Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound.

Materials:

-

Cancer cell line known to overexpress Bcl-2 (e.g., RS4;11, HL-60)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time course (e.g., 24, 48, or 72 hours).

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for characterizing a Bcl-2 inhibitor.

Conclusion

This compound is a potent, targeted inhibitor of the anti-apoptotic protein Bcl-2. Its mechanism of action as a BH3 mimetic allows it to restore the natural process of apoptosis in cancer cells that are dependent on Bcl-2 for survival. The quantitative data, though requiring clarification, indicates high potency. The experimental protocols outlined provide a robust framework for the further investigation and characterization of this and similar compounds in a drug discovery and development setting.

The Selective Bcl-2 Inhibitor Venetoclax (ABT-199): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of intrinsic apoptosis regulation, acting as a primary survival factor for many hematopoietic and solid tumor cells. Its overexpression allows cancer cells to evade programmed cell death, contributing to tumorigenesis and resistance to conventional therapies. Venetoclax (formerly ABT-199) is a potent and highly selective small-molecule inhibitor of Bcl-2, representing a significant advancement in targeted cancer therapy. This technical guide provides an in-depth overview of Venetoclax, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study and application in a research setting.

Mechanism of Action

Venetoclax is a BH3-mimetic drug, designed to mimic the action of pro-apoptotic BH3-only proteins like BIM.[1] These proteins are the natural antagonists of anti-apoptotic proteins such as Bcl-2. In cancer cells where Bcl-2 is overexpressed, it sequesters pro-apoptotic proteins, preventing the activation of BAX and BAK, which are the ultimate effectors of mitochondrial outer membrane permeabilization (MOMP).[1][2]

By binding with high affinity to the BH3-binding groove of Bcl-2, Venetoclax displaces these sequestered pro-apoptotic proteins.[1][3] This liberation of BH3-only proteins, particularly BIM, allows them to activate BAX and BAK.[1][2] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to the formation of pores and subsequent MOMP.[2] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, initiating the caspase cascade and culminating in apoptotic cell death.[2]

A key feature of Venetoclax is its high selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Mcl-1.[4] This selectivity is crucial for its therapeutic window, as inhibition of Bcl-xL is associated with on-target toxicities such as thrombocytopenia.[5]

Quantitative Pharmacological Data

The potency and selectivity of Venetoclax have been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for Venetoclax's binding affinity and cellular activity.

Table 1: In Vitro Binding Affinity of Venetoclax (ABT-199)

| Target Protein | Binding Affinity (Ki) | Assay Method | Reference |

| Bcl-2 | <0.01 nM | Cell-free assays | [4] |

| Bcl-xL | 48 nM | Cell-free assays | [4] |

| Bcl-w | 245 nM | Cell-free assays | [4] |

| Mcl-1 | >444 nM | Cell-free assays | [4] |

Table 2: In Vitro Cellular Activity of Venetoclax (ABT-199) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 | Assay Duration | Reference |

| FL5.12-Bcl-2 | Murine Lymphoid | 4 nM (EC50) | Not Specified | [4] |

| RS4;11 | Acute Lymphoblastic Leukemia | 8 nM (EC50) | Not Specified | [4] |

| FL5.12-Bcl-xL | Murine Lymphoid | 261 nM (EC50) | Not Specified | [4] |

| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | 3.0 nM (average EC50) | Not Specified | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | >1 µM (IC50) | 24, 48, 72 h | [6] |

| THP-1 | Acute Myeloid Leukemia | >1 µM (IC50) | 24, 48, 72 h | [6] |

| MV4;11 | Acute Myeloid Leukemia | <1 µM (IC50) | 24, 48, 72 h | [6] |

| MOLM13 | Acute Myeloid Leukemia | <1 µM (IC50) | 24, 48, 72 h | [6] |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 nM (IC50) | Not Specified | [7] |

| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 nM (IC50) | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity. Below are representative protocols for key in vitro and in vivo assays used to characterize Venetoclax.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki) of Venetoclax to Bcl-2 family proteins.

Principle: The assay measures the change in polarization of a fluorescently labeled peptide (probe) that binds to the target protein. When the probe is bound to the larger protein, it tumbles slower in solution, resulting in a higher fluorescence polarization value. An unlabeled competitor, such as Venetoclax, will displace the probe, causing a decrease in polarization.

Protocol:

-

Reagents and Buffer:

-

Procedure:

-

Prepare samples in triplicate in a black 96-well plate.[8]

-

Add the reaction buffer, target protein (e.g., 10 nM Bcl-2), and fluorescent probe (e.g., 1 nM f-Bax) to each well.[4]

-

Add serial dilutions of Venetoclax to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 488 nm) and emission (e.g., 535 nm) wavelengths.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each Venetoclax concentration.

-

Determine the IC50 value from the concentration-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of Venetoclax on the proliferation and viability of cancer cells.

Principle:

-

MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

-

CellTiter-Glo Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol (MTT):

-

Cell Seeding: Seed cancer cell lines in a 96-well plate at an optimal density and incubate overnight.[9]

-

Compound Treatment: Treat the cells with a range of Venetoclax concentrations (e.g., 1 nM to 50 µM) for a specified duration (e.g., 72 hours).[9] Include a DMSO-treated control.[9]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the DMSO control.

-

Plot the percentage of cell viability against the Venetoclax concentration.

-

Calculate the IC50 value using non-linear regression analysis.[9]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay quantifies the induction of apoptosis by Venetoclax.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or APC) and used to detect apoptotic cells. Propidium Iodide (PI) or 7-AAD is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with Venetoclax at the desired concentrations for a specific time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI (or 7-AAD).[10][11]

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

In Vivo Xenograft Study

This assay evaluates the anti-tumor efficacy of Venetoclax in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NMRI nu/nu, NOD/SCID, or NSG mice).[9]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., KCNR neuroblastoma cells or ALL xenografts) into the flank of the mice.[9]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer Venetoclax orally at a defined dose and schedule (e.g., 100 mg/kg daily for 21 days).[9] The control group receives a vehicle solution.[9]

-

Efficacy Evaluation:

-

Measure tumor volume regularly throughout the study.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[9]

-

-

Data Analysis:

-

Compare the tumor growth curves between the treatment and control groups.

-

Calculate tumor growth inhibition (TGI).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the Bcl-2 signaling pathway and the mechanism of action of Venetoclax.

Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Caption: A typical experimental workflow for a cell viability assay.

Conclusion

Venetoclax has emerged as a powerful therapeutic agent and a valuable research tool for investigating the intricacies of the Bcl-2-mediated apoptosis pathway. Its high selectivity and potent activity make it a cornerstone in the treatment of certain hematological malignancies and a subject of ongoing research for broader applications. This technical guide provides a comprehensive, data-driven overview to support researchers and drug development professionals in their work with this important selective Bcl-2 inhibitor. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at further elucidating the role of Bcl-2 in cancer and developing novel therapeutic strategies.

References

- 1. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. gw2580.com [gw2580.com]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. The BCL-2 inhibitor ABT-199/venetoclax synergizes with proteasome inhibition via transactivation of the MCL-1 antagonist NOXA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Bcl-2 Inhibitors to the Bcl-2 Protein

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigating the Binding Affinity of Bcl-2 Inhibitors to the Bcl-2 Protein, Exemplified by Venetoclax (ABT-199)

Executive Summary

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various malignancies, contributing to cancer cell survival and therapeutic resistance. Consequently, Bcl-2 has emerged as a critical target for anticancer drug development. This technical guide provides a comprehensive overview of the binding affinity of inhibitors to the Bcl-2 protein, with a specific focus on the highly selective and potent inhibitor, Venetoclax (ABT-199), as a case study. Due to the absence of publicly available data for a compound designated "Bcl-2-IN-12," this report utilizes the extensive data on Venetoclax to illustrate the principles, methodologies, and data presentation relevant to the field. This guide details the mechanism of action, presents quantitative binding affinity data, outlines key experimental protocols for determining binding affinity, and provides visual representations of cellular pathways and experimental workflows.

Introduction: The Role of Bcl-2 in Apoptosis

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In healthy cells, a delicate balance between these factions dictates cell fate. Anti-apoptotic proteins, including Bcl-2, function by sequestering pro-apoptotic "BH3-only" proteins and preventing the activation and oligomerization of effector proteins Bax and Bak. This action preserves the integrity of the outer mitochondrial membrane, preventing the release of cytochrome c and subsequent caspase activation that would otherwise execute apoptosis.

In many cancers, the overexpression of Bcl-2 disrupts this balance, effectively creating a blockade on the apoptotic pathway and promoting cell survival despite oncogenic stress or cytotoxic insults. Small-molecule inhibitors that mimic the action of BH3-only proteins ("BH3 mimetics") are designed to bind with high affinity to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and thereby restoring the cell's ability to undergo programmed cell death.

Mechanism of Action of a Selective Bcl-2 Inhibitor

Venetoclax is a potent and selective oral inhibitor of the Bcl-2 protein. It functions as a BH3 mimetic, binding with sub-nanomolar affinity directly to the BH3-binding groove of Bcl-2. This high-affinity interaction competitively displaces pro-apoptotic proteins, such as Bim, from their complex with Bcl-2. Once liberated, these pro-apoptotic proteins can activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death. The selectivity of Venetoclax for Bcl-2 over other anti-apoptotic family members like Bcl-xL is a key therapeutic feature, as inhibition of Bcl-xL is associated with on-target toxicities such as thrombocytopenia.

Bcl-2 Intrinsic Apoptosis Pathway and Inhibitor Action

Caption: Intrinsic apoptosis pathway showing Bcl-2 inhibition by BH3-only proteins and a mimetic like Venetoclax.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For BH3 mimetics, high affinity (low Kd/Ki) and selectivity for Bcl-2 over other family members are desirable properties. Venetoclax exhibits exceptionally high affinity for Bcl-2.

| Compound | Target Protein | Binding Affinity (Ki) | Assay Method |

| Venetoclax (ABT-199) | Bcl-2 | < 0.010 nM | Not Specified[1] |

| Venetoclax (ABT-199) | Bcl-xL | > 1 µM (Low Affinity) | Not Specified[1] |

| Venetoclax (ABT-199) | Mcl-1 | > 1 µM (Low Affinity) | Not Specified[1] |

This table summarizes the high affinity and selectivity of Venetoclax. The sub-nanomolar Ki value for Bcl-2 signifies a very tight and durable binding interaction, while the significantly weaker binding to Bcl-xL and Mcl-1 underscores its selectivity, which helps to minimize off-target effects.

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to quantify the interaction between a small molecule inhibitor and a target protein. The choice of assay depends on factors such as throughput requirements, material consumption, and the specific information desired (e.g., kinetics vs. thermodynamics). Below are detailed methodologies for three common assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

-

Ligand Immobilization:

-

Recombinant human Bcl-2 protein (the ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A control flow cell is prepared, often by immobilizing an irrelevant protein or by leaving it blank, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Injection:

-

The inhibitor (the analyte, e.g., Venetoclax) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).

-

Each concentration is injected sequentially at a constant flow rate over both the ligand and control flow cells.

-

-

Data Acquisition:

-

The binding response, measured in Resonance Units (RU), is recorded over time, generating a sensorgram for each concentration. The sensorgram shows an association phase during injection and a dissociation phase when the buffer flows over the chip.

-

-

Data Analysis:

-

The response data from the control flow cell is subtracted from the ligand flow cell data.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

-

The equilibrium dissociation constant is calculated as Kd = kd / ka.

-

SPR Experimental Workflow Diagram

Caption: A typical workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) that occurs upon binding of a ligand to a protein. It is considered the gold standard for thermodynamic characterization, providing the binding affinity (Ka, from which Kd is derived), binding stoichiometry (n), and enthalpy in a single experiment.

Methodology:

-

Sample Preparation:

-

Purified Bcl-2 protein is placed in the sample cell of the calorimeter.

-

The inhibitor is loaded into a computer-controlled titration syringe at a concentration typically 10-20 times that of the protein.

-

Crucially, both the protein and inhibitor must be in an identical, matched buffer to minimize heats of dilution.

-

-

Titration:

-

The experiment is conducted at a constant temperature.

-

A series of small, precise injections of the inhibitor from the syringe into the protein solution is performed.

-

-

Heat Measurement:

-

With each injection, the binding reaction releases or absorbs heat, which is measured by the instrument's sensitive feedback system as the power required to maintain a zero temperature difference between the sample and a reference cell.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

As the protein becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

-

A plot of the integrated heat per injection against the molar ratio of inhibitor to protein is generated. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka, n, and ΔH. The dissociation constant Kd is the reciprocal of Ka.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular binding. It is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution and has low polarization, whereas when bound to a larger protein, its tumbling slows, and its polarization increases.

Methodology:

-

Assay Components:

-

Bcl-2 Protein: The binding partner.

-

Fluorescent Tracer: A peptide derived from a BH3 domain (e.g., from the Bim protein) labeled with a fluorophore (e.g., FITC). This tracer must bind to Bcl-2 with a known affinity.

-

Test Compound: The unlabeled inhibitor (e.g., Venetoclax).

-

-

Competition Assay Setup:

-

A fixed concentration of Bcl-2 protein and the fluorescent tracer are incubated together, allowing them to bind and establish a high polarization signal.

-

A dilution series of the test compound is then added to the mixture.

-

-

Measurement:

-

The plate is incubated to allow the binding equilibrium to be reached.

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

If the test compound binds to Bcl-2, it will compete with and displace the fluorescent tracer, causing the tracer to tumble freely again and leading to a decrease in the polarization signal.

-

The data is plotted as polarization versus the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity for Bcl-2.

-

Conclusion

The development of potent and selective Bcl-2 inhibitors represents a major advancement in targeted cancer therapy. Understanding the binding affinity and selectivity of these compounds is paramount for optimizing their efficacy and safety profiles. As exemplified by Venetoclax, a successful inhibitor demonstrates sub-nanomolar affinity for Bcl-2 while sparing other anti-apoptotic family members. The rigorous application of biophysical techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization is essential for the quantitative characterization of these interactions. The methodologies and principles outlined in this guide provide a foundational framework for researchers and drug developers working to advance the next generation of apoptosis-inducing anticancer agents.

References

In-depth Technical Guide: Early-Stage Research on Bcl-2 Inhibitors in Solid Tumors

A Note to the Reader: Publicly available scientific literature and clinical trial databases do not contain specific information on a molecule designated "Bcl-2-IN-12." The following guide provides a comprehensive overview of the early-stage research on a representative and well-documented Bcl-2 family inhibitor, Navitoclax (ABT-263), which targets Bcl-2, Bcl-xL, and Bcl-w, and has been investigated in solid tumors. This guide is intended for researchers, scientists, and drug development professionals, adhering to the requested structure and content.

Introduction to Bcl-2 Family Proteins and Their Role in Solid Tumors

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] They are categorized into three main subfamilies based on their function and Bcl-2 Homology (BH) domains:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) which prevent apoptosis by sequestering pro-apoptotic proteins.[1]

-

Pro-apoptotic effector proteins: (e.g., Bak and Bax) which, upon activation, oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c.[2]

-

Pro-apoptotic BH3-only proteins: (e.g., Bid, Bim, Puma, Noxa) which act as sensors of cellular stress and damage, and either directly activate Bak/Bax or inhibit the anti-apoptotic Bcl-2 proteins.[3]

In many solid tumors, the overexpression of anti-apoptotic Bcl-2 family members is a common mechanism for evading apoptosis, which contributes to tumor progression and resistance to conventional therapies.[4][5] For instance, Bcl-2 is overexpressed in a variety of solid tumors including small cell lung cancer (SCLC), breast cancer, and prostate cancer.[5][6] Similarly, Bcl-xL and Mcl-1 are frequently amplified or overexpressed in a range of solid malignancies and are often associated with poor prognosis.[7] This dependency on anti-apoptotic proteins for survival makes them attractive targets for cancer therapy.

Mechanism of Action of BH3 Mimetics

BH3 mimetics are a class of small molecules designed to mimic the action of BH3-only proteins.[2] They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby displacing the pro-apoptotic BH3-only proteins and effectors like Bak and Bax.[8] This liberation of pro-apoptotic proteins allows for their activation, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[8] Navitoclax (ABT-263) is an orally bioavailable BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w.[9]

Signaling Pathway Diagram

Caption: Mechanism of action of Navitoclax in inducing apoptosis.

Preclinical Research on Navitoclax in Solid Tumors

Preclinical studies have demonstrated the potential of Navitoclax, both as a single agent and in combination with other therapies, across various solid tumor models.

In Vitro Efficacy

Navitoclax has shown cytotoxic activity in a range of cancer cell lines, particularly those dependent on Bcl-2 or Bcl-xL for survival.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H146 | Small Cell Lung Cancer | ~0.1 | [9] |

| H1963 | Small Cell Lung Cancer | ~0.2 | [9] |

| A549 | Non-Small Cell Lung Cancer | >10 | [10] |

| PC-3 | Prostate Cancer | ~5 | N/A |

| MCF-7 | Breast Cancer | >10 | [7] |

Note: IC50 values can vary depending on the assay conditions. The data presented is a representative summary from available literature.

In Vivo Efficacy in Xenograft Models

In vivo studies using tumor xenografts in immunodeficient mice have further supported the anti-tumor activity of Navitoclax.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| H146 | Small Cell Lung Cancer | Navitoclax (100 mg/kg, daily) | ~60% | [11] |

| H82 | Small Cell Lung Cancer | Navitoclax + Doxorubicin | >80% (synergistic) | [11] |

| Patient-Derived Xenograft (PDX) | Ovarian Cancer | Navitoclax + Paclitaxel | Significant delay in tumor growth | [10] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay):

-

Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Navitoclax or vehicle control (DMSO) for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study:

-

Female athymic nude mice (4-6 weeks old) are subcutaneously injected with 1x10^6 cancer cells in a mixture of media and Matrigel.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

Navitoclax is administered orally, typically daily, at a specified dose. For combination studies, the second agent is administered according to its established protocol.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

Caption: A typical preclinical experimental workflow for evaluating a Bcl-2 inhibitor.

Early-Stage Clinical Trials of Navitoclax in Solid Tumors

Navitoclax has been evaluated in several Phase I and II clinical trials for solid tumors, both as a monotherapy and in combination with other anticancer agents.

| Clinical Trial ID | Phase | Cancer Type(s) | Treatment | Key Findings | Reference |

| NCT00437383 | I | Refractory Lymphoma and Solid Tumors | Navitoclax Monotherapy | Established safety and MTD. Modest single-agent activity. Thrombocytopenia was the primary dose-limiting toxicity. | N/A |

| NCT01009025 | Ib | Advanced Solid Tumors | Navitoclax + Docetaxel | Combination was tolerable. Some preliminary signs of efficacy observed. | [11] |

| NCT02079740 | I/II | KRAS/NRAS mutant solid tumors | Navitoclax + Trametinib | Ongoing trial to evaluate safety and efficacy. | [12] |

Note: This table is a summary of representative trials. For a complete list, please refer to clinical trial registries.

Logical Relationship of Combination Therapy

The rationale for combining Bcl-2 inhibitors with conventional chemotherapy or targeted agents is to prime cancer cells for apoptosis. Many cytotoxic agents induce DNA damage or cellular stress, which upregulates pro-apoptotic BH3-only proteins. However, if anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, they can sequester these pro-apoptotic signals, preventing cell death. By inhibiting Bcl-2/Bcl-xL with Navitoclax, the apoptotic threshold is lowered, making the cells more susceptible to the effects of the partner drug.

Caption: Rationale for combining Navitoclax with other anticancer agents.

Challenges and Future Directions

The development of Bcl-2 inhibitors for solid tumors faces several challenges.

-

Toxicity: The primary dose-limiting toxicity of Navitoclax is on-target thrombocytopenia, resulting from the inhibition of Bcl-xL, which is essential for platelet survival.[13] This has limited its therapeutic window.

-

Resistance: Resistance to Bcl-2 inhibitors can arise from the upregulation of other anti-apoptotic proteins, such as Mcl-1, which is not targeted by Navitoclax.[7]

-

Biomarker Development: Identifying patients who are most likely to respond to Bcl-2 inhibition remains a key challenge. The expression levels of Bcl-2 family members are being investigated as potential predictive biomarkers.

Future strategies to overcome these challenges include:

-

The development of more selective Bcl-2 inhibitors that spare Bcl-xL to avoid thrombocytopenia.

-

Combination therapies that also target resistance mechanisms, such as co-targeting Mcl-1.

-

The use of advanced techniques like BH3 profiling to functionally assess the apoptotic dependencies of individual tumors and guide patient selection.

Conclusion

Targeting the Bcl-2 family of proteins with BH3 mimetics represents a promising therapeutic strategy for a variety of solid tumors. While early-stage research on pan-Bcl-2 inhibitors like Navitoclax has demonstrated proof-of-concept, it has also highlighted challenges related to toxicity and resistance. Ongoing research is focused on developing more selective inhibitors and rational combination strategies to improve the efficacy and safety of this class of drugs for the treatment of solid malignancies. The insights gained from these early studies are invaluable for guiding the next generation of clinical trials and bringing the benefits of apoptosis induction to patients with solid tumors.

References

- 1. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Targeting BCL2-Proteins for the Treatment of Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 13. Early Results for a Promising New BCL-2 Inhibitor - Conquer: the journey informed [conquer-magazine.com]

An In-depth Technical Guide to the Anti-Apoptotic Function of the Bcl-2 Family

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bcl-2 Family as Central Regulators of Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or unwanted cells.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer, where an imbalance favoring cell survival contributes to tumorigenesis and resistance to therapy.[1][2] At the heart of the intrinsic (or mitochondrial) pathway of apoptosis lies the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as the primary arbiters of a cell's fate.[3][4]

The Bcl-2 family is comprised of three functionally distinct subfamilies, classified by their structure and role in apoptosis:

-

Anti-apoptotic (Pro-survival) Proteins: These proteins, including Bcl-2 itself, Bcl-xL, Bcl-w, Mcl-1, and A1/BFL-1, are characterized by the presence of all four Bcl-2 Homology (BH) domains (BH1, BH2, BH3, and BH4).[5] Their primary function is to inhibit apoptosis by sequestering their pro-apoptotic counterparts.[3][6]

-

Pro-apoptotic Effector Proteins: This group includes Bax, Bak, and possibly Bok.[5][7] These proteins possess multiple BH domains (BH1-3) and, upon activation, are directly responsible for permeabilizing the mitochondrial outer membrane (MOMP), a critical "point of no return" in the apoptotic cascade.[3][8]

-

Pro-apoptotic BH3-only Proteins: This is the largest and most diverse subgroup, including proteins like Bad, Bid, Bim, Puma, and Noxa.[5] They are defined by the presence of only the BH3 domain, which acts as a "death domain."[9][10] BH3-only proteins function as sensors of cellular stress and damage, initiating the apoptotic signal.[11]

This guide will provide a detailed exploration of the core anti-apoptotic mechanisms of the Bcl-2 family, the key protein interactions that govern this process, the experimental methodologies used to study them, and their relevance in the context of drug development.

Core Mechanism: Sequestration and Neutralization

The central anti-apoptotic function of proteins like Bcl-2 and Bcl-xL is to preserve the integrity of the mitochondrial outer membrane.[11] They achieve this by preventing the activation and oligomerization of the effector proteins, Bax and Bak.[12] In healthy cells, Bax is largely cytosolic, while Bak is constitutively bound to the outer mitochondrial membrane (OMM).[7]

Upon receiving an apoptotic stimulus (e.g., DNA damage, growth factor withdrawal), BH3-only proteins are activated.[11] The subsequent interactions are governed by a complex interplay of binding affinities, leading to a few proposed, non-mutually exclusive models:

-

The Direct Activation Model: In this model, a subset of BH3-only proteins, known as "activators" (e.g., tBid, Bim), directly bind to and activate Bax and Bak, causing conformational changes that lead to their oligomerization and the formation of pores in the OMM.[11][12] The anti-apoptotic Bcl-2 proteins prevent this by sequestering these activator BH3-only proteins.[6]

-

The Indirect (or Displacement) Model: This model posits that Bax and Bak are constitutively active but are held in check by the anti-apoptotic proteins.[3] BH3-only proteins, referred to as "sensitizers" (e.g., Bad, Noxa), initiate apoptosis by binding to the anti-apoptotic Bcl-2 members, causing them to release Bax and Bak, which are then free to oligomerize.[3][7]

-

The Unified Model: Evidence suggests that these mechanisms may coexist.[1] Sensitizer BH3-only proteins can displace activator BH3-only proteins from anti-apoptotic Bcl-2 members, allowing the freed activators to engage Bax and Bak.[13]

Regardless of the precise model, the fundamental anti-apoptotic strategy is the same: the pro-survival Bcl-2 proteins bind to and neutralize pro-apoptotic family members through a hydrophobic groove formed by their BH1, BH2, and BH3 domains.[6] This sequestration prevents the critical step of Mitochondrial Outer Membrane Permeabilization (MOMP).[8][14] Once MOMP occurs, apoptogenic factors like cytochrome c and Smac/DIABLO are released from the mitochondrial intermembrane space into the cytosol, activating the caspase cascade that executes cell death.[4][13]

Signaling Pathways and Molecular Interactions

The regulation of apoptosis by the Bcl-2 family is a tightly controlled process governed by specific protein-protein interactions. The BH3 domain of pro-apoptotic proteins is crucial for this interaction, as it docks into the hydrophobic groove of the anti-apoptotic members.[6][9]

Quantitative Data on Protein Interactions

The interactions between Bcl-2 family members are characterized by varying binding affinities, which dictate the cellular response to apoptotic stimuli. BH3 profiling is a functional assay that can be used to assess a cell's proximity to the apoptotic threshold by measuring the sensitivity of mitochondria to a panel of BH3 peptides. The table below summarizes representative binding affinities of various BH3-only proteins for anti-apoptotic Bcl-2 members. Lower dissociation constants (Kd) indicate stronger binding.

| BH3-only Protein | Binds to Bcl-2 (Kd, nM) | Binds to Bcl-xL (Kd, nM) | Binds to Mcl-1 (Kd, nM) |

| Bim | Strong (<20) | Strong (<20) | Strong (<20) |

| Puma | Strong (<20) | Strong (<20) | Strong (<20) |

| tBid | Strong (<20) | Strong (<20) | Moderate (20-100) |

| Bad | Moderate (20-100) | Strong (<20) | Weak (>100) |

| Noxa | Weak (>100) | Weak (>100) | Strong (<20) |

Note: These values are representative and can vary based on the specific assay conditions. The strength of interaction is a critical determinant of function.

Experimental Protocols and Workflows

Studying the anti-apoptotic function of the Bcl-2 family requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Analyze Protein Interactions

Co-IP is used to determine if two proteins interact within a cell. An antibody to a "bait" protein is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it are also isolated.

Detailed Protocol:

-

Cell Lysis: Harvest cells and lyse them in a cold, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[15][16] Incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G-conjugated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.[16] Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 1-5 µg of the primary antibody (e.g., anti-Bcl-2) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add an appropriate amount of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[15]

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute at 4°C). Discard the supernatant and wash the beads 3-5 times with cold Co-IP lysis buffer.[17]

-

Elution: After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis. Probe with an antibody against the suspected interacting protein (e.g., anti-Bax).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by fluorescently-labeled Annexin V.[18] Late apoptotic or necrotic cells have compromised membrane integrity and will also take up the DNA-staining dye, Propidium Iodide (PI).[19]

Detailed Protocol:

-

Cell Preparation: Induce apoptosis in your cell line of interest using a relevant stimulus. Prepare control (uninduced) cells in parallel.

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells from each condition.

-

Washing: Wash the cells twice by resuspending in cold 1X PBS and centrifuging at ~500 x g for 5 minutes.[18]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

-

Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 1-2 µL of a PI working solution (e.g., 100 µg/mL) to 100 µL of the cell suspension.[20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[20]

Relevance to Drug Development

The central role of anti-apoptotic Bcl-2 proteins in promoting cancer cell survival makes them highly attractive targets for therapeutic intervention.[2][21] Overexpression of Bcl-2, Bcl-xL, or Mcl-1 is a common feature in many malignancies and is often associated with resistance to conventional chemotherapies.[2][22]

The development of "BH3 mimetics" represents a major breakthrough in cancer therapy.[21][23] These small molecules are designed to fit into the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby mimicking the action of pro-apoptotic BH3-only proteins.[6][23] By occupying this groove, BH3 mimetics displace pro-apoptotic proteins, unleashing the apoptotic program in cancer cells.[1]

Venetoclax (ABT-199) is a potent and selective inhibitor of Bcl-2 that has been approved for the treatment of certain leukemias and lymphomas.[1][23] Its success has validated the therapeutic strategy of targeting Bcl-2 family interactions and has spurred the development of inhibitors targeting other anti-apoptotic members like Bcl-xL and Mcl-1 to overcome resistance and expand the utility of this drug class.[22][23]

Conclusion

The anti-apoptotic members of the Bcl-2 family are critical gatekeepers of the intrinsic apoptotic pathway. Through a complex and dynamic network of protein-protein interactions, they sequester and inhibit their pro-apoptotic counterparts, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death. A thorough understanding of these molecular mechanisms, facilitated by the experimental techniques outlined in this guide, is paramount for basic research and is actively being translated into novel and effective cancer therapies. The continued exploration of the Bcl-2 family's function will undoubtedly uncover new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]

- 9. Bcl-2-family proteins: the role of the BH3 domain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the BH3 (Bcl-2 homology 3) domain in the regulation of apoptosis and Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Mechanisms of mitochondrial outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 16. assaygenie.com [assaygenie.com]

- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. spiedigitallibrary.org [spiedigitallibrary.org]

- 22. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 23. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Interaction of BH3 Mimetics with the Bcl-2 BH3 Domain

Disclaimer: The specific compound "Bcl-2-IN-12" is not found in the public scientific literature. This guide provides a comprehensive overview of the interaction between well-characterized Bcl-2 inhibitors (BH3 mimetics) and the BH3 domain of Bcl-2, serving as a technical reference for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are representative of the class of Bcl-2 inhibitors.

Introduction: Targeting the Guardian of Apoptosis

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptotic pathway, a programmed cell death mechanism essential for tissue homeostasis.[1] This family consists of both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2] Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, BAD), preventing the activation of BAX and BAK and subsequent mitochondrial outer membrane permeabilization (MOMP), a key step in apoptosis.[1][3]

In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of survival and resistance to therapy.[4] This has led to the development of a class of drugs known as "BH3 mimetics," which are small molecules designed to mimic the action of BH3-only proteins.[5] These inhibitors bind with high affinity to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis.[5][6] This guide focuses on the interaction of these BH3 mimetics with the Bcl-2 BH3 domain, providing quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Analysis of Inhibitor Binding

The affinity and selectivity of BH3 mimetics for Bcl-2 family proteins are critical determinants of their therapeutic efficacy and safety. These interactions are quantified using various biophysical and biochemical assays. The table below summarizes representative binding affinities for well-studied Bcl-2 inhibitors.

| Inhibitor | Target(s) | Assay Type | Reported Kd / Ki / IC50 | Reference(s) |

| Venetoclax (ABT-199) | Bcl-2 | Fluorescence Polarization | <0.01 nM (Ki) | [5] |

| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Fluorescence Polarization | <1 nM (Ki for Bcl-2 and Bcl-xL) | [7] |

| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Fluorescence Polarization | <1 nM (Ki for Bcl-2, Bcl-xL, and Bcl-w) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Bcl-2 inhibitors. Below are protocols for key experiments used to assess the interaction between BH3 mimetics and the Bcl-2 BH3 domain.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the Bcl-2 protein by an unlabeled inhibitor.

Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor competing for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human Bcl-2 protein in assay buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68, pH 7.4).

-

Prepare a stock solution of a fluorescein-labeled BIM BH3 peptide (e.g., 5-FAM-Abu-Glu-Gln-Trp-Ala-Arg-Glu-Ile-Gly-Ala-Gln-Leu-Arg-Arg-Met-Ala-Asp-Asp-Leu-Asn-Ala-Gln-Tyr-Glu-Arg-Arg-NH2) in DMSO.

-

Prepare serial dilutions of the test inhibitor (e.g., "this compound") in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add 10 µL of assay buffer.

-

Add 0.1 µL of the inhibitor dilutions to the appropriate wells.

-

Add 5 µL of a pre-mixed solution of Bcl-2 protein and the fluorescent BIM BH3 peptide (final concentrations are typically in the low nanomolar range, optimized for a significant polarization window).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation 485 nm, emission 535 nm).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using graphing software. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]

Principle: A solution of the inhibitor is titrated into a solution containing the Bcl-2 protein. The heat released or absorbed upon binding is measured by the calorimeter.

Protocol:

-

Sample Preparation:

-

Express and purify recombinant human Bcl-2 protein.

-

Dialyze both the Bcl-2 protein and the inhibitor into the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heats of dilution.[9]

-

Degas all solutions immediately before use.

-

-

ITC Experiment:

-

Load the Bcl-2 protein solution (e.g., 5-10 µM) into the sample cell of the calorimeter.

-

Load the inhibitor solution (e.g., 50-100 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL each) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cancer cells treated with a Bcl-2 inhibitor.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed a Bcl-2-dependent cancer cell line (e.g., a chronic lymphocytic leukemia cell line) in appropriate culture plates.

-

Treat the cells with varying concentrations of the Bcl-2 inhibitor for a specified time (e.g., 24-48 hours). Include a vehicle control.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Signaling Pathways and Mechanisms of Action

Bcl-2 inhibitors function by disrupting the sequestration of pro-apoptotic proteins, thereby initiating the downstream events of the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins.

The mechanism of action of a BH3 mimetic like "this compound" involves its direct binding to the BH3 groove of Bcl-2, which liberates BH3-only proteins. These freed proteins can then directly activate BAX and BAK, leading to apoptosis.

Caption: Mechanism of action of a BH3 mimetic inhibitor.

A typical experimental workflow for characterizing a novel Bcl-2 inhibitor would involve a tiered approach, starting with biochemical assays and progressing to cellular and in vivo studies.

Caption: A representative experimental workflow for Bcl-2 inhibitor discovery.

Conclusion

The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. A thorough understanding of their interaction with the BH3 domain of Bcl-2 family proteins is paramount for the design of more potent and selective inhibitors. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a foundational resource for researchers and drug developers in the field of apoptosis and cancer therapeutics. While the specific molecule "this compound" remains unidentified, the principles and methodologies outlined here are broadly applicable to the characterization of any novel Bcl-2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]

- 5. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

The Guardian of Cellular Fate: An In-depth Technical Guide to the Role of Bcl-2 in Cellular Survival Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate balance between cell survival and death is paramount to tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. At the heart of this regulation lies the B-cell lymphoma 2 (Bcl-2) family of proteins. This technical guide provides a comprehensive exploration of the pivotal role of the anti-apoptotic protein Bcl-2 in governing cellular survival. We will delve into the molecular mechanisms of Bcl-2's function, its critical interactions with other members of the Bcl-2 family, and its position within the broader signaling pathways of apoptosis. Furthermore, this guide will present quantitative data on Bcl-2's impact on cell viability, detail key experimental protocols for its study, and provide visual representations of the complex signaling networks it orchestrates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on leveraging the therapeutic potential of targeting Bcl-2.

Introduction: The Bcl-2 Family, Arbiters of Life and Death

Programmed cell death, or apoptosis, is an essential physiological process for the removal of damaged or unwanted cells.[1][2][3] The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which can be broadly categorized into three functional subgroups based on the presence of conserved Bcl-2 Homology (BH) domains (BH1-4).[4][5][6]

-

Anti-apoptotic Proteins: This group, which includes Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1, contains all four BH domains (BH1-4).[5] Their primary function is to inhibit apoptosis by sequestering their pro-apoptotic counterparts.[1][7]

-

Pro-apoptotic Effector Proteins: This group, comprising Bax and Bak, possesses BH1-3 domains.[2][5] Upon activation, they oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8]

-

BH3-only Proteins: This diverse group, including Bad, Bid, Bim, Puma, and Noxa, shares only the BH3 domain.[5] They act as sensors of cellular stress and initiators of apoptosis by either directly activating the effector proteins or by neutralizing the anti-apoptotic proteins.[1][5]

The fate of a cell is largely determined by the dynamic interplay and balance between these pro- and anti-apoptotic factions.[9][10] Overexpression of anti-apoptotic proteins like Bcl-2 is a common feature in many cancers, contributing to tumor initiation, progression, and resistance to therapy.[9][11][12]

The Core Mechanism: How Bcl-2 Promotes Cellular Survival

Bcl-2 is primarily localized to the outer mitochondrial membrane, where it exerts its pro-survival function by inhibiting the activation of the pro-apoptotic effector proteins Bax and Bak.[7][13] This inhibition is achieved through direct physical interaction, where Bcl-2 sequesters the BH3 domains of pro-apoptotic proteins, preventing them from activating Bax and Bak.[8][14]

Two primary models describe the mechanism of Bcl-2-mediated inhibition of apoptosis:

-

The Direct Activation Model: In this model, activator BH3-only proteins (e.g., Bim, tBid) directly bind to and activate Bax and Bak. Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering these activator BH3-only proteins. "Sensitizer" BH3-only proteins (e.g., Bad, Noxa) can induce apoptosis by binding to anti-apoptotic proteins, thereby displacing the activator BH3-only proteins, which are then free to activate Bax and Bak.[14]

-

The Indirect Activation Model: This model proposes that Bax and Bak are constitutively active but are held in an inactive state by anti-apoptotic proteins like Bcl-2. BH3-only proteins induce apoptosis by binding to the anti-apoptotic proteins, causing them to release Bax and Bak, which can then oligomerize and permeabilize the mitochondrial membrane.[14]

The release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol initiates a caspase cascade, leading to the execution of the apoptotic program.[8][13] By preventing MOMP, Bcl-2 effectively blocks this terminal cascade, ensuring cellular survival.

Below is a diagram illustrating the core interactions within the Bcl-2 family that regulate apoptosis.

Signaling Pathways Involving Bcl-2

Bcl-2 is a central node in the intrinsic apoptosis pathway, which is triggered by a variety of intracellular stress signals such as DNA damage, growth factor deprivation, and endoplasmic reticulum (ER) stress. However, there is also crosstalk between the intrinsic and extrinsic apoptosis pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is the primary domain of Bcl-2's regulatory function. Cellular stress signals lead to the transcriptional or post-translational activation of BH3-only proteins.[15] These proteins then either neutralize anti-apoptotic Bcl-2 family members or directly activate Bax and Bak, leading to MOMP, cytochrome c release, apoptosome formation, and caspase activation.[5][15]

The following diagram illustrates the central role of Bcl-2 in the intrinsic apoptotic pathway.

Crosstalk with the Extrinsic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8.[16][17] In some cell types, activated caspase-8 can cleave the BH3-only protein Bid into a truncated form, tBid.[15] tBid then translocates to the mitochondria and acts as a potent activator of the intrinsic pathway by activating Bax and Bak, thus amplifying the apoptotic signal.[15][17] Bcl-2 can inhibit this amplification loop by sequestering tBid.

Quantitative Insights into Bcl-2 Function

The efficacy of targeting Bcl-2 is underscored by quantitative data from various studies. The development of BH3 mimetic drugs, such as Venetoclax (ABT-199), which selectively binds to and inhibits Bcl-2, has provided powerful tools to probe Bcl-2's function and has shown significant clinical success.[2][9]

Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Venetoclax against Bcl-2 and other family members, as well as its cytotoxic effects on various cancer cell lines.

| Target/Cell Line | Parameter | Value | Reference |

| Bcl-2 | Ki | <0.01 nM | [11][18] |

| Bcl-xL | Ki | 48 nM | [2][11] |

| Bcl-w | Ki | 245 nM | [2][11] |

| Mcl-1 | Ki | >444 nM | [2][11] |

| Neuroblastoma Cell Lines | |||

| CHP126 | IC50 | 0.010 µM | [2] |

| KCNR | IC50 | 0.026 µM | [2] |

| SJNB12 | IC50 | 0.210 µM | [2] |

| LAN5 | IC50 | 4.90 µM | [2] |

| Acute Myeloid Leukemia (AML) Cell Lines (48h) | |||

| OCI-AML3 | IC50 | ~10 nM | [9][12] |

| THP-1 | IC50 | ~1 µM | [9][12] |

| MV4-11 | IC50 | ~5 nM | [9][12] |

| MOLM13 | IC50 | ~2 nM | [9][12] |

| Other Cancer Cell Lines (GI50) | |||

| Renal Cancer | GI50 | 2.6 µM | [7] |

| Non-Small Cell Lung Cancer | GI50 | 2.7 µM | [7] |

| Breast Cancer | GI50 | 2.77 µM | [7] |

| Colon Cancer | GI50 | 2.85 µM | [7] |

| Ovarian Cancer | GI50 | 3.33 µM | [7] |

Bcl-2 Family Protein Expression in Cancer

The overexpression of Bcl-2 and other anti-apoptotic proteins, coupled with the downregulation of pro-apoptotic proteins, is a common feature in many malignancies. The Human Protein Atlas and other studies provide extensive data on the differential expression of these proteins in tumor versus normal tissues.[6][8][14][16][19]

| Cancer Type | Bcl-2 Expression Change | Reference |

| Hepatocellular Carcinoma (HCC) | Upregulated | [14] |

| Various Cancers (TCGA Database) | Generally Upregulated | [8] |

| B-Cell Malignancies | Upregulated | [20] |

Key Experimental Protocols for Studying Bcl-2 Function

Investigating the role of Bcl-2 in cellular survival requires a range of specialized experimental techniques. This section provides detailed methodologies for key assays.

Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions

This protocol is used to determine if two proteins, such as Bcl-2 and a pro-apoptotic partner, interact in a cellular context.

Workflow Diagram:

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2) overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-Bax).

Western Blotting to Quantify Protein Expression

This technique is used to measure the relative abundance of Bcl-2 family proteins in cell lysates or tissue extracts.

Methodology:

-

Protein Extraction: Prepare protein lysates from cells or tissues.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Use densitometry software to quantify the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Cell Viability and Apoptosis Assays

These assays are crucial for determining the functional consequences of Bcl-2 activity or inhibition.

5.3.1 MTT/CCK-8 Assay (Cell Viability)

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound of interest (e.g., a Bcl-2 inhibitor) at various concentrations for a specified time.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

5.3.2 Annexin V/Propidium Iodide (PI) Staining (Apoptosis)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash them with PBS.

-